molecular formula C15H12BrNO4 B2623556 N-[2,2-bis(furan-2-yl)ethyl]-5-bromofuran-2-carboxamide CAS No. 2176271-06-8

N-[2,2-bis(furan-2-yl)ethyl]-5-bromofuran-2-carboxamide

Cat. No.: B2623556
CAS No.: 2176271-06-8
M. Wt: 350.168
InChI Key: GBEUBPZWKHVJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2,2-bis(furan-2-yl)ethyl]-5-bromofuran-2-carboxamide features a 5-bromofuran-2-carboxamide core substituted with a bis(furan-2-yl)ethyl group at the amide nitrogen. Its structure combines halogenated furan rings with a carboxamide linker, which may confer unique electronic and steric properties. The bromine atom at the 5-position of the furan ring likely enhances electrophilic reactivity, making it a candidate for further functionalization or biological targeting.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c16-14-6-5-13(21-14)15(18)17-9-10(11-3-1-7-19-11)12-4-2-8-20-12/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEUBPZWKHVJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=C(O2)Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-5-bromofuran-2-carboxamide can be achieved through a multi-step process involving the formation of the furan rings and subsequent bromination. One common method involves the radical bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The brominated intermediate is then reacted with a suitable amine to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.

Major Products

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of the hydrogenated compound.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-5-bromofuran-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the furan rings and the bromine atom may allow the compound to interact with enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs: Bromofuran Carboxamides

N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide ()
  • Structural Differences: The target compound substitutes the amide nitrogen with a bis(furan)ethyl group, whereas this analog features a benzimidazole-containing phenyl group.
  • Functional Implications: The benzimidazole-phenyl group may enhance binding to biological targets (e.g., enzymes or receptors) due to its planar structure and hydrogen-bonding capacity.
6-(5-Bromo-benzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile (Compound 5b, )
  • Structural Differences: This compound incorporates a benzofuran core instead of a simple furan, with a sulfanyl-nicotinonitrile side chain. The target compound lacks the nitrile and sulfanyl groups but includes a carboxamide linker.
  • Reactivity and Stability: The benzofuran system increases aromatic stability compared to monocyclic furans. The carboxamide group in the target compound may offer hydrolytic stability over the sulfanyl-nicotinonitrile moiety in 5b, which could be prone to nucleophilic substitution .

Functional Analogs: Furan-Containing Pharmaceuticals

Ranitidine Derivatives ()
  • Key Examples: N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide (Ranitidine nitroacetamide). 5-[(Dimethylamino)methyl]furan-2-yl]methanol (Ranitidine amino alcohol hemifumarate).
  • Structural and Functional Contrasts: Ranitidine analogs feature dimethylamino and sulphanyl groups, which enhance solubility via protonation (amine) and hydrogen bonding (sulphonamide). The target compound’s bromine substituent is electron-withdrawing, reducing furan ring reactivity compared to the electron-donating dimethylamino groups in ranitidine derivatives. The carboxamide linker in the target compound differs from ranitidine’s nitroethenediamine or sulphonamide groups, impacting metabolic stability and target selectivity .

Oxadiazole-Based Compounds ()

  • Key Examples :
    • 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5).
    • 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11).
  • Functional Group Comparison :
    • The oxadiazole ring in LMM5/LMM11 provides rigidity and metabolic resistance, contrasting with the flexible bis-furan ethyl chain in the target compound.
    • Sulfamoyl groups in LMM5/LMM11 enable strong hydrogen bonding, whereas the carboxamide in the target compound offers moderate polarity .

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]-5-bromofuran-2-carboxamide is a compound that belongs to the class of furan-containing amides. Its unique structure, featuring multiple furan rings, suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature on its biological activity, focusing on research findings, case studies, and relevant data.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C_{12}H_{10}BrN_{1}O_{3}
  • Molar Mass : 288.12 g/mol
  • CAS Number : Not specifically listed but related to furan derivatives.
  • Physical State : Likely a solid at room temperature.

Biological Activity Overview

Research into furan derivatives has revealed a range of biological activities, including:

  • Antitumor Activity : Several studies have highlighted the potential of furan derivatives in inhibiting tumor cell proliferation. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.
  • Antimicrobial Activity : The furan moiety is known for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains.

Antitumor Activity

A study evaluating the antiproliferative effects of various furan derivatives indicated that compounds with bromine substitutions exhibited significant cytotoxicity against lung cancer cell lines (A549, HCC827). The IC50 values for these compounds ranged from 2.12 μM to 6.75 μM in 2D culture systems, suggesting a promising avenue for further exploration of this compound in cancer therapy .

CompoundCell LineIC50 (μM)
5-Bromo CompoundA5496.75 ± 0.19
5-Bromo CompoundHCC8276.26 ± 0.33
Nitro Substituted CompoundA5492.12 ± 0.21

Antimicrobial Activity

Furan derivatives have also been tested for their antimicrobial properties. A review of compounds with similar structural features reported effective inhibition against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range .

The proposed mechanisms for the biological activity of furan derivatives include:

  • Inhibition of Enzymatic Activity : Many furan compounds act as enzyme inhibitors, disrupting metabolic pathways essential for cancer cell survival.
  • DNA Intercalation : Some studies suggest that furan derivatives can intercalate into DNA, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Certain furan compounds may induce oxidative stress within cells, contributing to their cytotoxic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.